molecular formula C6H17IN4 B1611984 N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide CAS No. 849776-24-5

N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide

Cat. No.: B1611984
CAS No.: 849776-24-5
M. Wt: 272.13 g/mol
InChI Key: AXHOUBAVZCHJKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide typically involves the reaction of N-methylguanidine with 2-(dimethylamino)ethyl iodide under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol, at a specific temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and high yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[2-(Dimethylamino)ethyl]-N-methylguanidine oxide, while reduction could produce N-[2-(Dimethylamino)ethyl]-N-methylguanidine .

Scientific Research Applications

N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide is employed in a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide exerts its effects involves its interaction with specific molecular targets and pathways. As a catalyst, it accelerates reaction rates by lowering the activation energy required for the reaction to proceed. As an intermediate, it facilitates the transformation of reactants into desired end products by providing necessary building blocks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide stands out due to its versatility and wide range of applications in scientific research. Its ability to act as a reagent, catalyst, and intermediate makes it a valuable compound in various fields .

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-1-methylguanidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N4.HI/c1-9(2)4-5-10(3)6(7)8;/h4-5H2,1-3H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHOUBAVZCHJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594670
Record name N-[2-(Dimethylamino)ethyl]-N-methylguanidine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849776-24-5
Record name N-[2-(Dimethylamino)ethyl]-N-methylguanidine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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